BenchChemオンラインストアへようこそ!

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride

SARS-CoV-2 3CL protease Peptidomimetic inhibitors Structure-based drug design

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride (CAS 2148975-91-9) is a chiral amino acid ester derivative bearing a (S)-δ-lactam (2-oxopiperidin-3-yl) moiety at the β-position of an alanine methyl ester backbone, supplied as the mono-hydrochloride salt with molecular formula C₉H₁₇ClN₂O₃ and molecular weight 236.70 g/mol. This compound serves as a key synthetic intermediate in the manufacture of cysteine protease inhibitors targeting the SARS-CoV-2 3CL protease (Mpro), including Pardes Biosciences' clinical candidate PBI-0451 (pomotrelvir), and is the subject of a dedicated process patent (WO2023/205779 A1) describing its crystalline Form C polymorph and an optimized di-hydrochloride to mono-hydrochloride conversion process.

Molecular Formula C9H17ClN2O3
Molecular Weight 236.69 g/mol
Cat. No. B13387602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride
Molecular FormulaC9H17ClN2O3
Molecular Weight236.69 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CCCNC1=O)N.Cl
InChIInChI=1S/C9H16N2O3.ClH/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12;/h6-7H,2-5,10H2,1H3,(H,11,12);1H
InChIKeyGCYWVOGKOSQSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride – Chiral δ-Lactam Amino Acid Ester Intermediate for Antiviral Protease Inhibitor Synthesis


Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride (CAS 2148975-91-9) is a chiral amino acid ester derivative bearing a (S)-δ-lactam (2-oxopiperidin-3-yl) moiety at the β-position of an alanine methyl ester backbone, supplied as the mono-hydrochloride salt with molecular formula C₉H₁₇ClN₂O₃ and molecular weight 236.70 g/mol . This compound serves as a key synthetic intermediate in the manufacture of cysteine protease inhibitors targeting the SARS-CoV-2 3CL protease (Mpro), including Pardes Biosciences' clinical candidate PBI-0451 (pomotrelvir), and is the subject of a dedicated process patent (WO2023/205779 A1) describing its crystalline Form C polymorph and an optimized di-hydrochloride to mono-hydrochloride conversion process [1].

Why Interchanging Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride with In-Class Analogs Risks Synthesis Failure


In-class compounds containing the 2-oxopiperidin-3-yl scaffold cannot be freely interchanged for several quantifiable reasons. First, the (S)-δ-lactam (six-membered 2-oxopiperidine) ring confers approximately 10 Ų greater protein contact area (~135 Ų vs ~125 Ų) and a ~1.35-fold improvement in SARS-CoV-2 3CLpro inhibitory potency (IC₅₀ 0.277 vs 0.373 μM) compared to the (S)-γ-lactam (five-membered 2-oxopyrrolidine) analog when incorporated into peptidomimetic inhibitors, as demonstrated by co-crystal structures PDB 7DGF and 7DGI [1]. Second, the mono-hydrochloride salt form (MW 236.70) has a 15.4% lower formula weight per mole of active building block than the di-hydrochloride salt (MW 273.15), directly impacting stoichiometric calculations in multi-step syntheses . Third, only the mono-hydrochloride methyl ester has a fully characterized crystalline Form C polymorph with defined PXRD, DSC, TGA, and DVS parameters essential for quality control in GMP synthesis – data absent for the ethyl ester, tert-butyl ester, and free base analogs [2].

Quantitative Differentiation Evidence: Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride Versus Closest Analogs


δ-Lactam (2-Oxopiperidin-3-yl) vs γ-Lactam (2-Oxopyrrolidin-3-yl) P1 Site: SARS-CoV-2 3CLpro Inhibitory Potency and Contact Area

In a direct head-to-head comparison within the same study, peptidomimetic inhibitor 10d incorporating the (S)-δ-lactam (2-oxopiperidin-3-yl) ring at the P1 site demonstrated an IC₅₀ of 0.277 ± 0.008 μM against SARS-CoV-2 3CLpro, compared to 0.373 ± 0.011 μM for inhibitor 10c bearing the (S)-γ-lactam (2-oxopyrrolidin-3-yl) ring – a 1.35-fold potency advantage for the δ-lactam scaffold [1]. Co-crystal structures (PDB 7DGF for 10d; PDB 7DGI for 10c) revealed that the δ-lactam ring contributes approximately 135 Ų of protein contact area versus approximately 125 Ų for the γ-lactam ring, an increase of ~10 Ų, despite forming no additional polar interactions [1]. This quantitative contact area difference is the structurally validated basis for the improved inhibitory activity of the δ-lactam-containing series [1].

SARS-CoV-2 3CL protease Peptidomimetic inhibitors Structure-based drug design

Crystalline Form C Polymorph: Definitive Solid-State Characterization Enabling GMP-Quality Intermediate Supply

The Pardes Biosciences process patent (WO2023/205779 A1) discloses and claims a specific crystalline Form C polymorph of methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate mono-hydrochloride with a fully characterized solid-state profile [1]. Form C exhibits a powder X-ray diffraction (PXRD) pattern with characteristic peaks at 12.0, 16.3, 18.0, 18.3, 18.7, 19.4, 19.9, 25.5, and 30.0 degrees 2θ; differential scanning calorimetry (DSC) shows a characteristic endotherm with onset at approximately 158°C and peak at approximately 160°C; thermogravimetric analysis (TGA) reveals a first-step mass loss of approximately 1.5 wt.% (30–175°C) followed by a second-step mass loss of approximately 15.2% (180–260°C); dynamic vapor sorption (DVS) shows a reversible total mass change of approximately 26.6 wt.% between 5% and 80% relative humidity at 25°C; and Karl Fischer (KF) analysis indicates 0.43% water by weight [1]. No equivalent crystalline form characterization is disclosed in this patent for the di-hydrochloride salt, the ethyl ester analog, or the free base form of this compound [1].

Polymorph characterization PXRD Process chemistry GMP intermediate

Mono-Hydrochloride vs Di-Hydrochloride Salt: Stoichiometric Efficiency and Process-Defined Selection

The mono-hydrochloride salt (CAS 2148975-91-9) has a molecular weight of 236.70 g/mol (C₉H₁₇ClN₂O₃) compared to 273.15 g/mol (C₉H₁₈Cl₂N₂O₃) for the di-hydrochloride salt – a 15.4% reduction in formula weight per mole of active building block . The Pardes Biosciences patent WO2023/205779 A1 specifically claims a process for converting the di-hydrochloride salt of Formula D to the mono-hydrochloride salt of Formula I, establishing this compound as the intended intermediate form for subsequent cysteine protease inhibitor synthesis [1]. The process involves mixing the di-hydrochloride with an aqueous alcohol mixture (80:20 to 99.9:0.1 alcohol:water ratio), stirring at -25°C to +25°C, and isolating the mono-hydrochloride as a crystalline solid [1]. This conversion is non-trivial and requires controlled conditions, underscoring that the two salt forms are not functionally interchangeable in the synthetic route [1].

Salt selection Process chemistry Intermediate stoichiometry API synthesis

δ-Lactam vs γ-Lactam Scaffold Across Protease Targets: Broader Evidence of Differential Binding from Enolase Inhibition Studies

Independent studies on enolase inhibitors provide class-level cross-target evidence that the δ-lactam (2-oxopiperidin-3-yl) scaffold confers distinct binding properties compared to the γ-lactam (2-oxopyrrolidin-3-yl) scaffold. Against Trypanosoma brucei enolase (TbENO), (1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid (HEX, δ-lactam) exhibited an IC₅₀ of 2.1 ± 1.1 μM with a computed binding affinity of -7.5 kcal/mol, while (1-hydroxy-2-oxopyrrolidin-3-yl)phosphonic acid (deoxy-SF2312, γ-lactam) showed greater enzyme inhibition (IC₅₀ = 0.60 ± 0.23 μM) but weaker computed binding affinity (-6.8 kcal/mol) [1]. The seven-membered ring analog (HEPTA) was inactive, establishing that ring size critically modulates target engagement [1]. In the human enolase 2 (ENO2) context, HEX was a potent inhibitor with IC₅₀ = 0.14 ± 0.04 μM against Naegleria fowleri ENO and EC₅₀ = 0.21 ± 0.02 μM against trophozoites, with a CC₅₀ > 300 μM indicating a >1,400-fold selectivity window [2]. These data demonstrate that the δ-lactam ring is not universally superior to the γ-lactam across all targets but provides target-specific engagement advantages that must be evaluated in context, reinforcing that scaffold selection cannot be made by assumption [1][2].

Enolase inhibition δ-Lactam scaffold Structure-activity relationship Trypanosoma brucei

Methyl Ester vs Ethyl Ester Intermediate: Atom Economy and Characterization Depth Advantage

The Pardes Biosciences patent WO2023/205779 A1 claims both methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate mono-hydrochloride and ethyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate mono-hydrochloride as intermediates for cysteine protease inhibitor synthesis [1]. The methyl ester (MW 236.70, C₉H₁₇ClN₂O₃) has a 5.9% lower molecular weight than the ethyl ester analog (MW ~250.72, C₁₀H₁₉ClN₂O₃), providing superior atom economy in multi-step syntheses where the ester group is ultimately cleaved [1]. Critically, only the methyl ester mono-hydrochloride has a fully elucidated crystalline Form C polymorph with comprehensive PXRD, DSC, TGA, DVS, and KF characterization data disclosed in the patent specification [1]. The methyl ester is also commercially catalogued by multiple reputable vendors including Fluorochem (UK), FUJIFILM Wako (Japan), CymitQuimica (Spain), and AK Scientific (USA), whereas the ethyl ester (CAS 2757894-55-4) has comparatively limited commercial availability [2].

Ester selection Atom economy Intermediate characterization Process development

Optimal Procurement and Application Scenarios for Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride


Synthesis of SARS-CoV-2 3CLpro (Mpro) Peptidomimetic Inhibitors with Optimized P1 Site Engagement

This compound is the preferred intermediate for constructing peptidomimetic SARS-CoV-2 3CLpro inhibitors where the (S)-δ-lactam ring at the P1 site has been structurally proven to contribute ~10 Ų greater protein contact area and a 1.35-fold IC₅₀ improvement relative to the (S)-γ-lactam analog, as demonstrated by co-crystal structures PDB 7DGF and 7DGI [1]. Programs targeting the conserved 3CLpro active site across coronaviruses – including Pardes Biosciences' clinical candidate PBI-0451 (pomotrelvir, Ki = 2.7 nM against Mpro) – benefit from using this specific intermediate to access the δ-lactam-containing inhibitor series [1][2].

GMP-Regulated Pharmaceutical Intermediate Supply with Batch-to-Batch Polymorph Consistency

The patented crystalline Form C mono-hydrochloride provides a fully characterized solid-state identity (9 distinctive PXRD peaks at 12.0–30.0 °2θ, DSC endotherm onset ~158°C, TGA mass loss profile, DVS hygroscopicity data, and KF water content of 0.43%) that enables ICH Q6A-compliant specification setting for GMP intermediate procurement [1]. No other salt form or ester analog of this scaffold has equivalent published polymorph characterization data, making this the only form suitable for late-stage process validation and regulatory filing support [1].

Atom-Economical Multi-Step Synthesis Requiring Optimized Intermediate Stoichiometry

For multi-step synthetic routes where the 2-oxopiperidin-3-yl alanine ester serves as a building block with subsequent ester deprotection, the methyl ester mono-hydrochloride offers 5.9% greater atom economy than the ethyl ester analog and 15.4% lower formula weight than the di-hydrochloride salt, directly reducing raw material mass requirements per mole of final API [1][2]. The patented di-HCl to mono-HCl conversion process enables laboratories to upgrade di-hydrochloride stock to the target mono-hydrochloride form when needed .

Structure-Guided Optimization of Non-Coronaviral Protease and Enolase Inhibitor Programs

Programs targeting enolase (ENO1/ENO2) in glioblastoma or parasitic infections can leverage this building block to access δ-lactam-containing inhibitor scaffolds. The δ-lactam phosphonate HEX demonstrated an IC₅₀ of 0.14 ± 0.04 μM against N. fowleri enolase with >1,400-fold selectivity over mammalian cells (CC₅₀ > 300 μM), and nasal instillation prolonged survival in infected rodents [1]. While the γ-lactam analog showed greater potency in T. brucei enolase (IC₅₀ 0.60 vs 2.1 μM), the δ-lactam exhibited 0.7 kcal/mol stronger computed binding affinity (-7.5 vs -6.8 kcal/mol), confirming that ring-size selection must be target-informed and that access to both scaffolds is essential for comprehensive SAR exploration [2].

Quote Request

Request a Quote for Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.